molecular formula C20H23NO3S2 B2530765 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034593-96-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2530765
CAS No.: 2034593-96-7
M. Wt: 389.53
InChI Key: PWGJGWHBSJSTRR-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound characterized by its unique structural elements, combining a benzo[b]thiophene moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:

  • Preparation of benzo[b]thiophene-3-carboxylic acid through cyclization reactions.

  • Conversion of the carboxylic acid group to an alcohol by reduction.

  • Introduction of the hydroxyethyl group via ethylation.

  • Sulfonation of 2,3,5,6-tetramethylbenzene to produce the sulfonyl chloride derivative.

  • Coupling of the hydroxyethyl benzo[b]thiophene with the sulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for larger scales, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated reaction systems can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the hydroxyethyl group, to form a corresponding aldehyde or ketone.

  • Reduction: Reduction reactions may target the sulfonamide or the hydroxyethyl group, depending on the conditions and reagents used.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

  • Substitution: Halogenating agents or organometallic reagents in polar solvents.

Major Products:

  • Oxidized derivatives (aldehydes, ketones).

  • Reduced derivatives (alcohols, amines).

  • Substituted benzo[b]thiophene products with functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several notable applications:

Chemistry:

  • Used as an intermediate in organic synthesis, particularly for the construction of more complex molecules.

  • Acts as a ligand in coordination chemistry, influencing the properties of metal complexes.

Biology:

  • Evaluated for its potential as a pharmacophore in drug discovery.

  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

  • Used as a lead compound in the development of new therapeutic agents.

Industry:

  • Utilized in the production of advanced materials with specific chemical properties.

  • Applied in the design of new catalysts for industrial processes.

Comparison with Similar Compounds

  • N-(2-(benzothiazol-2-yl)-2-hydroxyethyl)benzenesulfonamide

  • N-(2-(benzo[d]oxazol-2-yl)-2-hydroxyethyl)benzenesulfonamide

  • N-(2-(indol-3-yl)-2-hydroxyethyl)benzenesulfonamide

These compounds share similar structural features but differ in their heterocyclic components, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-12-9-13(2)15(4)20(14(12)3)26(23,24)21-10-18(22)17-11-25-19-8-6-5-7-16(17)19/h5-9,11,18,21-22H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJGWHBSJSTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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